![molecular formula C18H19N3O3 B2739998 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea CAS No. 922886-57-5](/img/structure/B2739998.png)
1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For the related compound 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid, the InChI code is1S/C12H13NO4/c1-17-10-7-8(12(15)16)4-5-9(10)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,15,16)
. This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be inferred from its structure and the functional groups it contains. For the related compound 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid, it has a molecular weight of 235.24 . It is a solid at room temperature and should be stored in a dry place .Wissenschaftliche Forschungsanwendungen
Molecular Docking and DNA Binding
Compounds with structures similar to "1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea" have been synthesized and studied for their molecular docking and DNA binding capabilities. For example, a synthesized compound was evaluated for its interaction with B-DNA, demonstrating significant binding energy. Such studies are crucial for understanding compound-DNA interactions, potentially leading to the development of new therapeutic agents (Mushtaque et al., 2016).
Electrochromic Applications
Research on related heterocyclic compounds has shown potential applications in electrochromic devices (ECDs). These compounds exhibit color changes under an electric field, making them suitable for applications in displays and smart windows (Yuh-Shan Su et al., 2017).
Anticoagulant Intermediate Synthesis
A compound closely related to the queried molecule serves as an important intermediate in the synthesis of anticoagulants like apixaban. The detailed X-ray powder diffraction data provided for this compound are essential for understanding its crystalline structure, which is vital for its application in drug synthesis (Qing Wang et al., 2017).
Cell Death Induction
Compounds with a similar structure have been studied for their ability to induce a novel type of nonapoptotic cell death called methuosis. This research opens new avenues for developing drugs that could potentially target cancers resistant to traditional forms of treatment (M. W. Robinson et al., 2012).
Optical and Emission Properties
The synthesis and study of compounds bearing resemblance to "1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea" have revealed their significant optical properties, including absorption and fluorescence. These findings suggest potential applications in developing low-cost emitters with large Stokes' shifts, which can be used in various optical devices (G. Volpi et al., 2017).
Nursing Application in Bronchial Pneumonia
A novel heterocycle compound, while not the exact match for the queried molecule, demonstrated significant biological activity against children's bronchial pneumonia, highlighting the potential medical applications of these compounds (Xiao-fang Ding & Xiao Zhong, 2022).
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. For the related compound 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid, it has been classified with the signal word “Warning” and hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .
Eigenschaften
IUPAC Name |
1-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-16-12-14(9-10-15(16)21-11-5-8-17(21)22)20-18(23)19-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYORJCQULSYDGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.